molecular formula C18H20Cl2N4O B5316469 2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide

Cat. No. B5316469
M. Wt: 379.3 g/mol
InChI Key: QUDGRRNSRNUVLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CMPA" and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

CMPA acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in regulating mood, anxiety, and stress. By blocking the 5-HT1A receptor, CMPA can reduce anxiety and stress levels. In addition, CMPA has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
CMPA has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. CMPA has also been found to have anti-tumor properties, which may be due to its ability to induce apoptosis in cancer cells. In addition, CMPA has been shown to improve cognitive function by increasing acetylcholine levels.

Advantages and Limitations for Lab Experiments

One advantage of using CMPA in lab experiments is its specificity for the 5-HT1A receptor. This allows researchers to study the effects of blocking this receptor without affecting other serotonin receptors. However, one limitation of using CMPA is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CMPA. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of infectious diseases such as tuberculosis. In addition, further research is needed to fully understand the mechanism of action of CMPA and its potential side effects.

Synthesis Methods

CMPA can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 2-bromoacetylchloride, followed by the reaction of the resulting product with 5-chloro-2-methylphenylpiperazine. The final product is obtained through the reaction of the intermediate product with 2-aminoacetamide. This synthesis method has been optimized to yield high purity CMPA.

Scientific Research Applications

CMPA has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-anxiety properties. In addition, CMPA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. CMPA has also been studied for its potential use in the treatment of infectious diseases such as tuberculosis.

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c1-13-2-3-14(19)10-16(13)24-8-6-23(7-9-24)12-18(25)22-17-5-4-15(20)11-21-17/h2-5,10-11H,6-9,12H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDGRRNSRNUVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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